5-amino-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Scientific Research Applications
5-amino-1-methyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
The compound is designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . It demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The compound’s interaction with FGFRs affects the signaling pathways associated with these receptors. FGFRs are involved in cell proliferation, survival, migration, and differentiation . By inhibiting these receptors, the compound can potentially disrupt these processes, particularly in cancer cells where FGFRs are often overexpressed or mutated .
Pharmacokinetics
These properties would need to be optimized to ensure that the compound reaches its target in the body and exerts its therapeutic effects .
Result of Action
The representative compound demonstrates significant inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . This inhibition can potentially disrupt the signaling pathways associated with these receptors, leading to decreased proliferation and survival of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as the presence of other molecules that could interact with the compound
Biochemical Analysis
Biochemical Properties
5-amino-1-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, FGFR3, and their gatekeeper mutants . These interactions are crucial as they can modulate signaling pathways involved in cell growth and differentiation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can lead to changes in downstream signaling pathways, impacting cell proliferation and survival . Additionally, it has been observed to affect gene expression patterns, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its binding to FGFRs can inhibit their activity, leading to reduced signaling through these receptors . This inhibition can result in decreased cell proliferation and increased apoptosis in certain cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of FGFR signaling, with potential long-term impacts on cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit FGFR signaling without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is essential for predicting the compound’s behavior in different biological contexts.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent formylation to introduce the aldehyde group . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-amino-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-amino-1-methyl-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde group, which provides distinct reactivity compared to its carboxylic acid and alcohol analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for developing new chemical entities .
Properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-5(6)4(3-9)2-7-8/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGIYFSWJGZTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490727 | |
Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62564-90-3 | |
Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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